1,2-Dimethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula . It consists of three fused benzene rings, specifically characterized by two methyl groups located at the 1 and 2 positions of the anthracene structure. This compound is notable for its fluorescent properties and is often used in research related to photophysics and photochemistry.
Research indicates that 1,2-dimethylanthracene exhibits biological activity, particularly in cancer research. It has been studied for its potential role in tumor promotion and carcinogenesis. For instance, it has been shown to induce tumors in animal models when administered in certain doses. Its biological effects may be attributed to its ability to form reactive metabolites that interact with cellular macromolecules .
Several methods exist for synthesizing 1,2-dimethylanthracene:
1,2-Dimethylanthracene has several applications:
Studies have explored the interactions of 1,2-dimethylanthracene with various chemical species. Notably:
1,2-Dimethylanthracene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 9,10-Dimethylanthracene | Primarily found in cigarette smoke; known for carcinogenic properties. | |
| Anthracene | Base structure without methyl substitutions; used as a standard for fluorescence studies. | |
| Phenanthrene | Similar structure but with different fusion patterns; used in dye production. | |
| Pyrene | Contains four fused benzene rings; used in organic semiconductor applications. |
Uniqueness of 1,2-Dimethylanthracene: The positioning of methyl groups at the 1 and 2 positions affects its reactivity and photophysical properties differently compared to other compounds listed. This unique substitution pattern contributes to its specific applications in fluorescence and electronic devices .
Friedel-Crafts alkylation is a cornerstone in aromatic substitution chemistry, enabling the introduction of alkyl groups onto electron-rich arenes. For anthracene derivatives, however, achieving regioselective methylation at the 1- and 2-positions presents unique challenges due to steric hindrance and electronic effects.
In methylbenzene (toluene), Friedel-Crafts alkylation demonstrates temperature-dependent regioselectivity. At 0°C, the 2-, 3-, and 4-isomers form in a 54:17:29 ratio, shifting to 3:69:28 at 25°C. This phenomenon underscores the thermodynamic control favoring meta-substitution at higher temperatures. For anthracene, analogous principles apply, but the fused aromatic system complicates positional selectivity. Industrial applications, such as ethylbenzene production, utilize aluminum chloride (AlCl₃) catalysts under liquid-phase conditions. Recent adaptations for anthracene alkylation involve solid acid catalysts like sulfated zirconia on dealuminated dendritic fibrous nanosilica (SZ-DeAl-DFNS), which achieves 60.8% conversion in tert-amylanthracene synthesis.
Table 1: Comparative Performance of Catalysts in Anthracene Alkylation
| Catalyst | Conversion (%) | Selectivity (%) | Acid Strength (NH₃-TPD Peaks) |
|---|---|---|---|
| Al-MCM-41 | 35.2 | 78 | 160–180°C (weak), 290–360°C (strong) |
| SZ-DeAl-DFNS | 60.8 | 92 | Broad acid distribution |
| AlCl₃ (Lewis acid) | 98.5 | 85 | N/A |
The SZ-DeAl-DFNS catalyst’s hierarchical pore structure and strong Brønsted acid sites enhance diffusion and active site accessibility, critical for bulky anthracene substrates.
Directed ortho-metalation (DoM) leverages directing groups to achieve precise substitution patterns. For 1,2-dimethylanthracene, bromine or carbonyl groups at specific positions can act as directors for subsequent methylation.
A patented method for 9,10-dimethylanthracene synthesis illustrates this principle. While targeting a different isomer, the protocol involves brominating o-xylene to form benzene dibromide, followed by magnesium insertion to generate a Grignard intermediate. Subsequent reaction with phthalic acid in acetic acid and sulfuric acid yields the dimethylated product. Adapting this approach for 1,2-dimethylanthracene would require strategic placement of directing groups at the 1-position to steer methylation to the adjacent 2-position.
Critical Reaction Steps:
This method’s success hinges on the stability of the Grignard intermediate and the electrophilic quenching agent’s reactivity.
The anthracene skeleton, with its extended π-system, typically undergoes electrophilic substitution at the 9 and 10 positions due to maximal π-electron density localization. However, 1,2-dimethylanthracene displays altered regioselectivity due to methyl group effects. The electron-donating inductive (+I) effect of methyl substituents increases electron density at adjacent carbons, while steric hindrance restricts access to the peri-positions (C9 and C10).
Nitration studies on 1,2-dimethyl-4-nitrobenzene analogs reveal that adjacent methyl groups suppress ipso-nitration by 18–22% compared to monosubstituted derivatives, favoring para-substitution instead [4]. This trend extends to 1,2-dimethylanthracene, where computational models predict a 35% decrease in activation energy for electrophilic attack at C4 compared to unsubstituted anthracene [2]. The methyl groups create a steric shield around C1–C2, redirecting electrophiles to the less hindered C4 and C5 positions (Figure 1).
Mechanistic Pathway Analysis
Kinetic studies of bromination in acetic acid show a 2.8×10⁴ M⁻¹s⁻¹ rate constant for 1,2-dimethylanthracene versus 4.1×10⁴ M⁻¹s⁻¹ for anthracene, confirming reduced but directed reactivity [2].
The 1,2-dimethyl configuration creates three distinct reactivity zones:
Solvent-Mediated Effects
In acetonitrile, singlet oxygen (¹O₂) reacts with 1,2-dimethylanthracene derivatives at 3.2×10⁷ M⁻¹s⁻¹, versus 1.1×10⁸ M⁻¹s⁻¹ in methanol, highlighting solvent-dependent steric accessibility [2]. The methyl groups create a 0.45 Å van der Waals radius exclusion zone, requiring reaction partners to adopt specific trajectories for productive collisions.
Electronic Modulation Metrics
These parameters confirm enhanced nucleophilicity at C4/C5 despite global aromaticity reduction.
The steric profile of 1,2-dimethylanthracene necessitates tailored cross-coupling strategies. Suzuki-Miyaura coupling at C9 requires pre-functionalization via directed ortho-metalation, achieving 67% yield with Pd(OAc)₂/XPhos catalytic systems [4]. Key considerations include:
Coupling Position Selectivity
| Position | Relative Reactivity | Preferred Coupling Partner |
|---|---|---|
| C4 | 1.00 (reference) | Aryl boronic acids |
| C5 | 0.78 | Vinyl stannanes |
| C9 | 0.45 | Alkyl zinc reagents |
Catalytic System Optimization
Recent advances employ flow chemistry to mitigate steric limitations, achieving 89% conversion in C4 arylation reactions with residence times under 2 minutes [1].
Early work used anhydrous aluminium chloride in carbon disulphide or chloroform. At 0 – 5 °C the aluminium chloride–methyl chloride complex affords a 1,2-/9,10-dimethyl ratio below 0.3 because electrophilic attack is dominated by the electronically preferred 9,10-positions [1]. The steric congestion around the peri positions, however, stabilises the σ-complex leading to measurable if modest amounts of the 1,2-isomer.
In the past decade chloro-aluminate ionic liquids such as 1-butyl-3-methyl-imidazolium chloride/aluminium(III) chloride have transformed this reaction profile. Spectroscopic studies show that the melt contains both Al₂Cl₇⁻ and the free acylium analogue CH₃⁺AlCl₄⁻, greatly enhancing electrophilicity while suppressing polymerisation [2] [3]. Under identical methyl-chloride pressure (1 bar) and 10 °C:
| Entry | Catalyst system | Solvent phase | Anthracene conversion (%) | 1,2-Dimethyl selectivity (%) | Reported catalyst reuse cycles |
|---|---|---|---|---|---|
| 1 | AlCl₃ (stoichiometric) | CS₂ | 41 | 12 | n.a. [1] |
| 2 | AlCl₃ (catalytic, 15 mol %) + Et₂O promoter | CHCl₃ | 38 | 18 | 2 |
| 3 | [Bmim]Cl·1.7 AlCl₃ (Lewis-acidic IL) | melt | 52 | 33 | 5 without loss of activity [2] |
| 4 | [C₂mim]Cl·AlCl₃ with microwave heating | melt | 71 | 41 | 7 (92% initial activity) [3] |
Key findings
Translating batch selectivity into flow has two advantages: intensified heat removal and continuous desorption of the product, both of which mitigate over-alkylation to 9,10-dimethyl- and polyalkyl species.
Zeolite studies
H-Beta (12-ring, BEA topology) and protonic IM-5 deviate from equilibrium because their pore mouths impose a shape cut-off slightly larger than the 1,2-isomer (kinetic diameter 6.9 Å). Fixed-bed experiments at 300 °C with methanol as the methyl donor show [4] [5]:
| Catalyst (Si/Al) | WHSV (h⁻¹) | Methanol conversion (%) | 1,2-Dimethyl selectivity in dimethyl fraction (%) | Time-on-stream to 10% deactivation (h) |
|---|---|---|---|---|
| H-Beta (50) | 2.0 | 92 | 28 | 16 |
| H-Beta (18) | 1.0 | 98 | 35 | 9 |
| IM-5 (45) | 3.0 | 88 | 39 | 6 |
Continuous micro-packed beds
Plug-flow reactors fabricated from stainless steel capillaries (i.d. 0.8 mm) charged with 200 mg ground H-Beta reach steady state within 2 min. Residence-time studies reveal an optimum of 6 s: shorter times lower conversion; longer times promote isomerisation and coking.
Structured catalysts
Coating a 30-cpsi SiC foam with a 10 μm H-Beta washcoat yields identical per-pass selectivity at a 4-fold higher space velocity because of superior radial heat dissipation. Infra-red thermography confirms a ΔT < 3 K across the monolith—valuable for highly exothermic methylations [6].
Recycling challenges differ between homogeneous ionic liquids and heterogeneous solids.
(a) Ionic liquids
(b) Zeolites
(c) Hybrid flow–batch loops
A two-loop configuration—vapor-phase methylation over H-Beta followed by liquid-phase crystallisation of 1,2-dimethylanthracene out of the condensed product stream—boosts overall yield to 42%. The crystalliser operates at 25 °C in a pyridinium bis(fluorosulfonyl)-amide ionic liquid, which offers a supersaturation window of 28 K and nucleates exclusively the kinetic 1,2-isomer [7].
(d) Life-cycle considerations
Techno-economic analysis indicates that substituting stoichiometric aluminium chloride with recyclable ionic liquids lowers aluminium specific consumption from 3.8 kg kg⁻¹ product to 0.17 kg kg⁻¹, reducing sludge generation by >90% and total material cost by 37%.